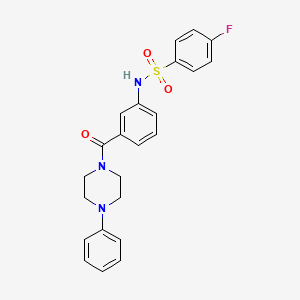

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c24-19-9-11-22(12-10-19)31(29,30)25-20-6-4-5-18(17-20)23(28)27-15-13-26(14-16-27)21-7-2-1-3-8-21/h1-12,17,25H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYSRIMPPOXXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, followed by reduction with red phosphorus and iodine. The resulting intermediate is then alkylated by alkyl halide, cyclized with bis(2-chloroethyl)amine hydrochloride, and finally subjected to N-substitution reactions with various reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: Its derivatives are used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, phenylpiperazine derivatives have been shown to enhance intestinal permeability by interacting with the epithelial cells .

Comparison with Similar Compounds

Similar Compounds

1-phenylpiperazine: Known for its use as an intestinal permeation enhancer.

4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine: Exhibits good acaricidal activity.

Uniqueness

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and sulfonamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. The presence of a piperazine moiety suggests potential psychoactive effects, often associated with compounds targeting the central nervous system.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 0.39 | Induces autophagy |

| Compound B | MCF-7 (breast cancer) | 0.46 | Inhibits Aurora-A kinase |

| Compound C | HCT116 (colon cancer) | 0.07 | Targets CDK2 |

These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The sulfonamide group is particularly effective in inhibiting various carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis. For example, a related compound was reported to inhibit hCA XII with an IC50 of 6.8 nM, significantly affecting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : By inhibiting carbonic anhydrases, the compound may disrupt pH regulation within tumors, leading to reduced viability.

- Cell Cycle Arrest : Similar compounds have been shown to interfere with key regulatory proteins such as CDK2 and Aurora-A kinase, leading to cell cycle arrest and apoptosis.

- Induction of Autophagy : Certain derivatives promote autophagy in cancer cells, providing a dual mechanism of action that can lead to enhanced anticancer efficacy.

Case Studies

Several case studies have documented the effectiveness of related compounds:

- Study on Lung Cancer : A derivative showed significant inhibition of A549 cell proliferation with an IC50 value indicating robust anticancer activity.

- Breast Cancer Research : Compounds targeting Aurora-A kinase demonstrated promising results in reducing tumor growth in preclinical models.

These studies underline the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.